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Compound of Interest

Compound Name: 3-Phthalimidopropionic acid

Cat. No.: B182142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phthalimidopropionic acid, also known as N-Phthaloyl-β-alanine, is a chemical compound

with the molecular formula C₁₁H₉NO₄.[1][2] It serves as a valuable building block in organic

synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A

thorough understanding of its spectroscopic characteristics is essential for its identification,

purity assessment, and structural elucidation in various research and development

applications. This guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-
Phthalimidopropionic acid, along with detailed experimental protocols for acquiring such

data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Phthalimidopropionic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.85 Multiplet 4H
Aromatic protons

(Phthalimide group)

~3.90 Triplet 2H -CH₂- (adjacent to N)

~2.75 Triplet 2H
-CH₂- (adjacent to

COOH)

~12.5 (broad) Singlet 1H
Carboxylic acid proton

(-COOH)

Solvent: DMSO-d₆, Spectrometer Frequency: 500.134 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Assignment

~172 Carboxylic acid carbonyl (COOH)

~167 Imide carbonyls (C=O)

~134 Aromatic quaternary carbons (Phthalimide)

~131 Aromatic CH carbons (Phthalimide)

~123 Aromatic CH carbons (Phthalimide)

~35 -CH₂- (adjacent to N)

~33 -CH₂- (adjacent to COOH)

Note: The chemical shifts are approximate and based on typical values for the respective

functional groups.

Table 3: FT-IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Vibrational Mode

3300-2500 (broad) O-H stretch (Carboxylic acid)

~1770 and ~1710 C=O stretch (Imide, asymmetric and symmetric)

~1700 C=O stretch (Carboxylic acid)

~1600, ~1470 C=C stretch (Aromatic ring)

~1400 C-N stretch (Imide)

~1220 C-O stretch (Carboxylic acid)

~920 (broad) O-H bend (Carboxylic acid)

~720 C-H bend (Aromatic, ortho-disubstituted)

Table 4: Mass Spectrometry Data
m/z Interpretation

219 [M]⁺, Molecular ion

174 [M - COOH]⁺

160 [M - CH₂COOH]⁺

148 Phthalimide fragment

132

104

76 Benzene ring fragment from phthalimide

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-
Phthalimidopropionic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b182142?utm_src=pdf-body
https://www.benchchem.com/product/b182142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

3-Phthalimidopropionic acid sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 3-Phthalimidopropionic acid and

dissolve it in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a

height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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A larger number of scans will be required compared to the ¹H spectrum due to the lower

natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50

ppm for ¹H and ~39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of 3-Phthalimidopropionic acid to identify its

functional groups.

Materials:

3-Phthalimidopropionic acid sample

Spectroscopic grade potassium bromide (KBr)

Agate mortar and pestle

Pellet press and die set

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Dry the KBr powder in an oven at ~110°C for a few hours to remove any absorbed

moisture and store it in a desiccator.
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Place approximately 1-2 mg of the 3-Phthalimidopropionic acid sample and about 100-

200 mg of dry KBr powder into an agate mortar.

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a small amount of the powdered mixture into the die of a pellet press.

Assemble the die and apply pressure (typically 8-10 tons) for a few minutes to form a thin,

transparent, or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

The acquired spectrum should be a plot of percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Phthalimidopropionic acid.

Materials:

3-Phthalimidopropionic acid sample

Suitable solvent (e.g., methanol, acetonitrile)
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Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation:

Prepare a dilute solution of the 3-Phthalimidopropionic acid sample in a suitable

solvent.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration compound.

Set the ionization source parameters (e.g., ESI voltage, nebulizer gas flow, drying gas

temperature) to optimal values for the analyte.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting

the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization

mode).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

Visualizations
General Experimental Workflow for Spectroscopic
Analysis
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Caption: A general workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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